molecular formula C15H17ClN4O2S B6459301 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline CAS No. 2549028-69-3

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline

Cat. No.: B6459301
CAS No.: 2549028-69-3
M. Wt: 352.8 g/mol
InChI Key: MLCNJCUTAORIFT-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized using green chemistry principles . Quinoxaline-based drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .


Synthesis Analysis

Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The synthesis of quinoxaline has been extensively studied over the past two decades . A specific antiviral compound was synthesized by mixing 4-chloro-8-methyl [1, 2, 4] triazolo [4, 3-a] quinoxaline-1-amine with appropriate isothiocyanate derivatives in EtOH, refluxed for 6 hours .


Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . Quinoxaline derivatives have been synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .


Physical and Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCNJCUTAORIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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